Specific Scientific Field: Neuroscience, specifically Brain Imaging Methods .
Methods of Application: The researchers conducted preliminary PET imaging studies of [11C]verubulin in rodents . They also conducted the first comparative in vivo PET imaging study with [11C]verubulin, [11C]HD-800 and [11C]colchicine in a non-human primate .
Results or Outcomes: The preliminary PET imaging studies of [11C]verubulin in rodents revealed contradictory results between mouse and rat brain uptake under pretreatment conditions . In vitro autoradiography with [11C]verubulin showed an unexpected higher uptake in AD patient tissue compared with healthy controls .
Specific Scientific Field: Pharmaceuticals, specifically Anti-Cancer Drug Design .
Application Summary: Verubulin is a potent tubulin polymerization inhibitor, binding to colchicine-binding sites . It has shown potential as a promising compound for the design of anti-cancer drugs .
Methods of Application: In this study, a series of verubulin analogues containing a cyclohexane or cycloheptane ring 1,2-annulated with pyrimidine moiety and various substituents in positions 2 and 4 of pyrimidine were obtained . The hit compound was encapsulated in biocompatible nanocontainers based on Ca2+ or Mg2+ cross-linked alginate .
Results or Outcomes: The investigated compounds revealed activity against various cancer cell lines with IC50 down to 1–4 nM . According to fluorescent microscopy data, compounds that showed cytotoxicity in the MTT test disrupt the normal cytoskeleton of the cell in a pattern similar to that for combretastatin A-4 . The hit compound preserved its cytotoxic activity after encapsulation .
Verubulin, also known as Azixa or MCP-6827, is a synthetic compound that acts as a microtubule inhibitor by binding to the colchicine site on the β-subunit of tubulin. This mechanism disrupts the normal dynamics of microtubules, which are essential for various cellular processes such as mitosis and intracellular transport. Verubulin has garnered interest in the field of cancer research due to its potential to selectively target tumor vasculature, thereby inhibiting tumor growth and metastasis. Its unique structure comprises multiple aromatic rings that enhance its binding affinity to tubulin, making it a subject of extensive study in medicinal chemistry and pharmacology .
The reactivity of verubulin allows for the development of analogues with varied biological properties, which can be tailored for specific therapeutic applications.
Verubulin exhibits notable biological activity as a potent microtubule destabilizer. It binds to the colchicine site on tubulin, inhibiting microtubule polymerization. This action leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells. The compound has demonstrated cytotoxic effects in various cancer cell lines, with studies indicating an IC50 in the nanomolar range for certain analogues . Additionally, verubulin's ability to disrupt tumor vasculature enhances its therapeutic potential against solid tumors.
The synthesis of verubulin involves several steps that typically include:
Researchers have explored various synthetic pathways to optimize yields and enhance the biological activity of verubulin analogues.
Verubulin's primary application lies in oncology as a therapeutic agent targeting cancer cells through microtubule disruption. Its unique mechanism of action positions it as a promising candidate for:
Verubulin interacts specifically at the colchicine binding site on β-tubulin, similar to other known inhibitors like colchicine itself. Interaction studies utilizing X-ray crystallography have revealed detailed binding modes, highlighting critical hydrogen bonds and hydrophobic interactions that stabilize the complex. The presence of specific functional groups within verubulin is essential for these interactions, influencing its potency and selectivity against different tubulin isoforms .
Several compounds share structural similarities with verubulin, primarily due to their action on microtubules. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | Binding Site | Unique Features |
---|---|---|---|
Colchicine | Microtubule destabilizer | Colchicine site | Natural product; well-studied |
Paclitaxel | Microtubule stabilizer | Taxane site | Enhances polymerization; derived from yew tree |
Vincristine | Microtubule destabilizer | Tubulin interface | Alkaloid; used in leukemia treatments |
Eribulin | Microtubule destabilizer | Colchicine site | Synthetic analogue; used in breast cancer |
Verubulin | Microtubule destabilizer | Colchicine site | Selectively targets tumor vasculature |
Verubulin's unique ability to selectively disrupt tumor blood vessels distinguishes it from other microtubule-targeting agents, making it a valuable compound in cancer therapy research .